(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an amino acid chain, a cholestan-3-ol group (a derivative of cholesterol), and a trifluoroacetate group. The presence of these groups suggests that the compound could have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The cholestan-3-ol group is a steroid-like structure with multiple rings, and the amino acid chain could potentially form secondary structures depending on the specific amino acids present .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the ester or amide bond could be hydrolyzed, and the trifluoroacetate group could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It is likely to be solid at room temperature, and its solubility would depend on the specific amino acids in the chain. The presence of the trifluoroacetate group suggests that it could be quite polar .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Cholestane Stereoisomers: The synthesis of cholestane-3,5,6-triol stereoisomers has been achieved in diastereomerically pure forms, highlighting the potential for generating a full set of these compounds for biological studies. This process involves the stereoselective cleavage of epoxycholestane diols, underscoring the chemical versatility of cholestane derivatives for probing biological functions of oxysterols (Zhao, Wang, & Han, 2007).
- Steroid Glycosides Discovery: New steroid glycosides have been isolated from the deep-water starfish, indicating the diverse biological activities of cholestane derivatives. These compounds, including 24-O-biosides of cholestane pentaol, exhibit moderate biological activities, such as inhibiting cell division in sea urchin eggs (Kicha, Kalinovsky, Ivanchina, & Stonik, 1999).
Biological Activities and Applications
- Bile Acid Metabolism Studies: Research on the metabolism of cholestane diols and triols in rats with bile fistulas has provided insights into the conversion processes to bile acids, offering a deeper understanding of mammalian cholesterol metabolism and its implications for liver function (Noll, Doisy, & Elliott, 1973).
- Cytotoxic Analysis: The synthesis and cytotoxic analysis of disodium cholestane disulfates have shown that these compounds possess biological activity against various human carcinoma cell lines. This suggests potential therapeutic applications for cholestane derivatives in cancer treatment (Cui, Wang, Huang, Xin, & Zhou, 2009).
Analytical Techniques
- Mass Spectral Fragmentation: Studies on the electron ionization mass spectral fragmentation of cholestane triol derivatives have contributed to the analytical methodologies for identifying and characterizing steroid compounds. These techniques are crucial for elucidating the structure and potential biological functions of complex molecules (Rontani & Aubert, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[(4S)-4-azaniumyl-5-[[6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h26-34H,6-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,28+,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMFRVKQJJEJI-SKZSWDEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H73F6N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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